molecular formula C17H21N3O3 B2596016 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 1396565-03-9

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2596016
CAS No.: 1396565-03-9
M. Wt: 315.373
InChI Key: SZGAHEMKOMYFFD-UHFFFAOYSA-N
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Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly as a key intermediate or potential active molecule. Its structure, featuring a pyrimidinone core linked to a 2-methoxyphenylacetamide group via an ethyl spacer, is designed to interact with specific enzymatic targets. This compound is recognized for its role as a synthetic precursor in the development of novel phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is an enzyme highly expressed in the brain's striatum, making it a prominent therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. By serving as a building block for potent PDE10A inhibitors, this chemical entity provides researchers with a critical tool for investigating striatal signaling pathways and evaluating new treatment modalities for CNS conditions. Its research value lies in its utility for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for PDE10A over other PDE family members. Further investigations explore its potential interactions with other biological targets, underscoring its versatility in early-stage drug discovery programs.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-14-11-17(22)20(12-19-14)9-8-18-16(21)10-13-6-4-5-7-15(13)23-2/h4-7,11-12H,3,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGAHEMKOMYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to produce a biological response.

    Signal Transduction: Affecting cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives with Varied Substituents

Compound 5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
  • Structure: Features a 4-methyl-pyrimidinone core connected via a thioether (–SCH2–) to an N-benzyl-acetamide.
  • Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide (66% yield) .
  • Physical Properties : Melting point (mp) 196–198°C; NMR data confirm the thioether and benzyl groups .
  • Comparison : The methyl substituent (vs. ethyl in the target compound) reduces lipophilicity. The thioether linkage may confer metabolic instability compared to the target’s ethyl chain.
Compound 5.6 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Structure: Includes a dichlorophenyl group on the acetamide and a 4-methyl-pyrimidinone core.
  • Synthesis : Higher yield (80%) due to optimized alkylation conditions .
  • Physical Properties : mp 230–232°C; elemental analysis matches calculated values (C: 45.29% vs. 45.36% theor.) .
  • Comparison: Dichlorophenyl substituents increase molecular weight and may enhance halogen bonding but reduce solubility. The methyl-pyrimidinone core shares similarities with the target’s ethyl variant but lacks the ethyl chain’s lipophilicity.

Benzothiazole-Based Acetamides

Compound 8 (EP3 348 550A1) : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
  • Structure : Benzothiazole ring substituted with trifluoromethyl, linked to a 2-methoxyphenyl-acetamide.
  • Synthesis : Microwave-assisted reaction (54% yield) using 2-(2-methoxyphenyl)acetyl chloride .
  • The benzothiazole core differs from pyrimidinone, suggesting divergent biological targets.

Pyridazinone Analogs

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Structure: Pyridazinone ring (6-oxo) with dual 4-methoxyphenyl groups.
  • Comparison: The pyridazinone core is a regioisomer of pyrimidinone, altering electronic distribution. Dual methoxy groups enhance solubility but may reduce binding specificity compared to the target’s ethyl and single methoxy substituents .

Trends :

  • Pyrimidinone Derivatives: Higher yields (66–80%) suggest efficient alkylation protocols . Thioether-linked analogs may prioritize cost-effective synthesis over metabolic stability.
  • Benzothiazoles : Lower yields (54%) reflect challenges in microwave-assisted coupling, though this method accelerates reaction times .

Biological Activity

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyrimidine ring and a methoxyphenyl group. The molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 262.32 g/mol. The presence of functional groups such as the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Pharmacological Properties

Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activities, including:

  • Antitumor Activity : Pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or asthma.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of certain pyrimidine derivatives against various bacterial strains.

The mechanism of action for this compound likely involves interaction with specific biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, impacting various biochemical pathways.

Case Studies

  • Antitumor Activity : A study investigating the effects of similar pyrimidine derivatives on cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways (PubMed ID: 28414242).
  • Anti-inflammatory Effects : In a model of induced inflammation, administration of related compounds showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases (ResearchGate publication).
  • Antimicrobial Studies : Laboratory tests indicated that pyrimidine-based compounds exhibited bactericidal effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents (BenchChem).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory cytokines
AntimicrobialBactericidal effects against Gram-positive bacteria

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